![molecular formula C18H19N5O2 B5850529 N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)
N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of MTA is not fully understood, but it is thought to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MTA may help to restore normal gene expression and promote cell death in cancer cells.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic benefits, MTA has been shown to have anti-inflammatory and antioxidant effects. MTA has also been shown to have a positive effect on glucose metabolism and may be useful in treating diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MTA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using MTA in lab experiments. MTA can be expensive to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on MTA. One area of interest is in developing MTA-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in developing MTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential therapeutic benefits in various scientific research fields.
Synthesemethoden
MTA can be synthesized through a multistep process that involves the reaction of mesityl oxide with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with chloroacetyl chloride to form the final product, MTA. The synthesis of MTA has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MTA has been studied for its potential therapeutic benefits in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, MTA has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, MTA has been studied for its anti-tumor effects and may be useful in treating various types of cancer. In immunology, MTA has been shown to have immunomodulatory effects and may be useful in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-8-13(2)18(14(3)9-12)20-17(24)10-25-16-6-4-15(5-7-16)23-11-19-21-22-23/h4-9,11H,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZSSBONHQHVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.